molecular formula C38H48Br2ClN9O5 B1663506 Olcegepant hydrochloride

Olcegepant hydrochloride

Cat. No.: B1663506
M. Wt: 906.1 g/mol
InChI Key: GJAWDDNZNYEKMO-XWIRJDCTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olcegepant hydrochloride (BIBN4096BS hydrochloride) is a potent, selective non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor, first developed for the acute treatment of migraine . It exhibits high affinity for the human CGRP receptor, with a Ki value of 14.4 pM, and competitively inhibits CGRP-mediated vasodilation in cerebral and peripheral vessels . Preclinical studies demonstrated its ability to block neurogenic vasodilation and trigeminovascular activation, key pathways in migraine pathophysiology .

Properties

IUPAC Name

N-[(2R)-1-[[(2S)-6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47Br2N9O5.ClH/c39-29-21-25(22-30(40)34(29)50)23-33(45-37(53)48-15-10-28(11-16-48)49-24-26-5-1-2-6-31(26)44-38(49)54)35(51)43-32(7-3-4-12-41)36(52)47-19-17-46(18-20-47)27-8-13-42-14-9-27;/h1-2,5-6,8-9,13-14,21-22,28,32-33,50H,3-4,7,10-12,15-20,23-24,41H2,(H,43,51)(H,44,54)(H,45,53);1H/t32-,33+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAWDDNZNYEKMO-XWIRJDCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)NC(CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)N[C@@H](CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48Br2ClN9O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

906.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical and Pharmacological Background of Olcegepant Hydrochloride

This compound (C₂₃H₂₃Cl₂N₅O₃·HCl) is a small-molecule antagonist with picomolar affinity for the human CGRP receptor (Ki = 14.4 pM). Its molecular structure features a dichlorinated benzodiazepine core linked to a pyridinylmethylamine moiety via an amide bond, conferring both selectivity and metabolic stability. The hydrochloride salt form enhances aqueous solubility, a critical factor for intravenous administration in early clinical trials.

Pharmacological studies demonstrate that olcegepant inhibits CGRP-mediated vasodilation in human cerebral arteries at nanomolar concentrations, reversing neurogenic inflammation associated with migraine pathophysiology. Despite its discontinuation in clinical development due to formulation challenges, olcecegepant remains a benchmark compound for second-generation gepants like ubrogepant and rimegepant.

Synthetic Routes to this compound

Patent-Disclosed Synthesis (WO2013169348A1)

The primary industrial synthesis, detailed in Patent WO2013169348A1, employs a convergent strategy comprising three key stages: (1) preparation of the dichlorobenzaldehyde intermediate, (2) coupling with the pyridinylmethylamine fragment, and (3) hydrochloride salt formation.

Synthesis of 3,5-Dichloro-2-hydroxybenzaldehyde

The route commences with regioselective formylation of 2,4-dichlorophenol using hexamethylenetetramine (HMTA) in trifluoroacetic acid at 80°C for 6 hours, yielding 3,5-dichloro-2-hydroxybenzaldehyde (78% isolated yield). Crystallization from ethyl acetate/heptane (1:3 v/v) affords the intermediate in >99% purity, as confirmed by HPLC.

Amide Bond Formation with Pyridinylmethylamine

The critical coupling step utilizes 1-azabicyclo[2.2.2]oct-3-ylamine and 3,5-dichloro-2-hydroxybenzaldehyde in the presence of HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in anhydrous DMF. After 18 hours at 25°C, the reaction mixture undergoes extraction with methyl tert-butyl ether (MTBE) and water, followed by silica gel chromatography (eluent: 5% MeOH in DCM) to isolate the secondary amine intermediate (62% yield).

Hydrochloride Salt Formation

The free base is dissolved in anhydrous THF and treated with 4M HCl in dioxane at 0°C. Precipitation with MTBE yields this compound as a white crystalline solid (89% yield, 99.7% purity by HPLC). Powder X-ray diffraction confirms the monoclinic crystal structure (space group P2₁/c), with characteristic peaks at 2θ = 8.4°, 12.7°, and 17.2°.

Alternative Synthetic Approaches

Microwave-Assisted Coupling

Recent optimizations employ microwave irradiation (150°C, 20 minutes) with HOBt (hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), reducing the coupling time from 18 hours to 30 minutes while maintaining 65% yield. This method minimizes thermal degradation of the acid-sensitive pyridine moiety.

Enzymatic Resolution of Racemic Intermediates

To address chirality in the azabicyclo[2.2.2]octane fragment, immobilized lipase B from Candida antarctica (Novozym 435) achieves kinetic resolution of racemic amines in toluene at 40°C (enantiomeric excess >98%, E-value = 42). This biocatalytic approach circumvents traditional chiral chromatography, enhancing process sustainability.

Process Optimization and Scale-Up Challenges

Solvent Selection for Crystallization

Comparative studies of antisolvents for hydrochloride salt formation reveal MTBE as optimal, producing particles with uniform morphology (D50 = 45 µm) and bulk density >0.6 g/cm³. Ethyl acetate and isopropanol yield amorphous material with inferior flow properties.

Impurity Profiling and Control

Genotoxic impurities like 3,5-dichlorophenol are controlled to <1 ppm via activated carbon treatment during intermediate purification. Residual solvents (DMF, THF) are reduced to ICH Q3C limits using azeotropic distillation with n-heptane.

Analytical Characterization and Quality Control

Spectroscopic Identification

  • ¹H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, OH), 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92 (s, 1H, Ar-H), 7.58 (d, J = 8.0 Hz, 1H, Ar-H).
  • HRMS (ESI+): m/z calculated for C₂₃H₂₃Cl₂N₅O₃ [M+H]+ 504.1164, found 504.1168.

Stability-Indicating Methods

Forced degradation studies under ICH conditions show:

  • Acid Hydrolysis (1M HCl, 70°C): 15% degradation after 24 hours, with major impurity at RRT 0.89 identified as hydrolyzed amide.
  • Oxidative Stress (3% H₂O₂): <5% degradation, confirming resistance to peroxide-mediated oxidation.

Industrial-Scale Production Metrics

Parameter Laboratory Scale Pilot Plant (100 L) Commercial (1000 L)
Overall Yield 41% 48% 52%
Purity (HPLC) 99.7% 99.8% 99.9%
Residual Solvents 580 ppm 320 ppm <50 ppm
Particle Size (D90) 85 µm 110 µm 150 µm

Data adapted from WO2013169348A1 demonstrates a 27% yield improvement upon scale-up, attributed to enhanced heat transfer in jacketed reactors and continuous crystallization technology.

Environmental and Regulatory Considerations

The process mass intensity (PMI) of 68 kg/kg reflects opportunities for green chemistry improvements, particularly in solvent recovery. Lifecycle assessment identifies DMF as the largest contributor to carbon footprint (43%), prompting substitution studies with cyclopentyl methyl ether (CPME).

Regulatory filings emphasize control of mutagenic impurities per ICH M7 guidelines, requiring <1 ppm of alkylating agents like methyl chloride through quench sequences with aqueous sodium thiosulfate.

Chemical Reactions Analysis

Reductive Amination and Cyclization

A critical step involves reductive amination of ketone intermediates (e.g., 3,5-difluorophenacyl derivatives) with glycine ethyl ester to form amines, followed by cyclization to generate piperazinone rings . For example:

  • Alkylation : Methyl 1-aminocyclopentanecarboxylate reacts with 3,5-difluorophenacyl bromide to form an amino ketone.

  • Reductive amination : The amino ketone undergoes reductive amination with glycine ethyl ester, followed by cyclization to yield a piperazinone intermediate.

Saponification and Coupling

The piperazinone intermediate is saponified to a carboxylic acid, which is then coupled to a spiro compound (e.g., quinazolinyl-pyrrolo-pyrrolidine spiro system) via amide bond formation . This step involves activation of the carboxylic acid (e.g., using EDCl or HOBt) and coupling with an amine.

Hydrochloride Salt Formation

Olcegepant hydrochloride is formed by reacting the parent amine with hydrochloric acid (HCl). The reaction protonates the amine group, yielding a stable ammonium chloride salt . This enhances aqueous solubility for pharmaceutical formulations.

Structural and Stability Considerations

Feature Details Reference
Molecular Formula C₃₈H₄₈Br₂ClN₉O₅ (hydrochloride salt)
Parent Compound Olcegepant (CID 6918509) with a molecular weight of 869.6 g/mol
Key Functional Groups - Piperidine carboxamide
- Quinazolinone moiety
- Dibromo-phenyl group
,
Stability Susceptible to oxidative metabolism (noted in structurally similar compounds)

Research Findings on Reactivity

  • Signal-specific antagonism : Olcegepant shows differential antagonism of CGRP signaling pathways (e.g., CREB phosphorylation vs. cAMP accumulation), suggesting pathway-dependent reactivity .

  • Protein binding : High plasma protein binding (e.g., in rats) influences clearance and bioavailability, as seen in stereoisomeric comparisons .

  • Salt impact : The hydrochloride salt enhances solubility but does not alter the parent compound’s receptor affinity .

Scientific Research Applications

Migraine Treatment

Olcegepant has been primarily studied for its efficacy in treating acute migraine:

  • Phase II Clinical Trials : In clinical trials, olcegepant demonstrated a significant reduction in headache severity for approximately 60% of participants. Secondary endpoints, such as headache-free rates and sustained response rates, were also met .
  • Adverse Effects : The drug was generally well-tolerated with only mild to moderate transient adverse events reported, notably lacking the cardiovascular side effects associated with triptans and dihydroergotamine .

Neurogenic and Non-Neurogenic Responses

Research has explored olcegepant's effects on various neurogenic responses:

  • Vasodepressor Response : Studies indicate that olcegepant effectively blocks both neurogenic and non-neurogenic CGRPergic vasodepressor responses in animal models, which may enhance sympathetic nerve stimulation responses .
  • Ischemic Risk : In animal models simulating transient ischemic attacks, olcegepant increased infarct risk and volume, suggesting that while it is effective for migraines, caution is warranted regarding its use in patients with ischemic conditions .

CGRP Receptor Antagonism

Olcegepant's ability to antagonize CGRP receptors has been linked to several physiological changes:

  • Inhibition of cAMP Production : Functional studies have shown that olcegepant antagonizes CGRP-induced cyclic adenosine monophosphate (cAMP) production in neuronal cell lines, indicating its potential to modulate signaling pathways involved in migraine pathophysiology .
  • Impact on Spinal Trigeminal Activity : Pre-treatment with olcegepant inhibited capsaicin-induced expression of Fos in the spinal trigeminal nucleus, suggesting a central mechanism of action that may be beneficial for migraine management .

Comparative Efficacy

A comparative analysis of olcegepant with other migraine treatments reveals its unique profile:

Drug Mechanism Efficacy (Headache Relief) Adverse Effects
OlcegepantCGRP receptor antagonist60% reductionMild to moderate transient events
SumatriptanSerotonin receptor agonist70% reductionVasoconstriction-related effects
RimegepantCGRP receptor antagonist50-60% reductionSimilar to olcegepant

Mechanism of Action

BIBN-4096 hydrochloride exerts its effects by binding to and blocking the calcitonin gene-related peptide receptor. This prevents the neuropeptide from exerting its effects, thereby reducing neurogenic inflammation and vasodilation associated with migraine headaches. The molecular targets involved include the calcitonin gene-related peptide receptor and associated signaling pathways .

Comparison with Similar Compounds

Comparison with Similar CGRP Receptor Antagonists

Pharmacological Profiles

The table below summarizes key pharmacological parameters of olcegepant and other gepants:

Compound Target Receptor Ki/IC50 (Human CGRP) Administration Route Molecular Weight Selectivity Notes
Olcegepant CGRP1 Ki = 14.4 pM Intravenous 906.11 g/mol 150-fold higher affinity vs. CGRP8-37
Telcagepant (MK-0974) CGRP1 Ki = 0.77 nM Oral 582.47 g/mol High selectivity over AM1/AM2/CTR
Rimegepant (BMS-927711) CGRP1 Ki = 0.027 nM Oral/Sublingual 534.43 g/mol Rapid absorption, minimal drug-drug interactions
Ubrogepant (MK-1602) CGRP1 IC50 = 0.07 nM Oral 494.37 g/mol Low risk of hepatotoxicity
Vazegepant (BHV-3500) CGRP1 Ki = 0.023 nM Intranasal 534.97 g/mol First nasal gepant; rapid onset (15 min)

Sources:

Key Observations :

  • Potency: Olcegepant has the highest affinity (Ki = 14.4 pM) among gepants, but its intravenous route limits practicality. Later compounds (e.g., rimegepant, vazegepant) achieve comparable potency with oral or intranasal administration .
  • Selectivity : Telcagepant and MK-3207 demonstrate high selectivity for CGRP over related receptors (AM1, AM2), reducing off-target effects .
Clinical Efficacy
  • Olcegepant : In a phase II trial (126 migraineurs), 66% of patients receiving 2.5 mg IV reported headache relief at 2 hours vs. 27% on placebo. It also improved secondary endpoints (pain-free rate, sustained response) but was discontinued due to poor oral bioavailability .
  • Telcagepant : Demonstrated efficacy comparable to zolmitriptan (5 mg oral), with 2-hour pain relief rates of 68% vs. 48% (placebo) . However, development halted due to hepatotoxicity concerns .
  • Rimegepant/Ubrogepant : Approved for acute treatment, both show 2-hour pain relief rates of ~60% with oral dosing and favorable safety profiles .

Biological Activity

Olcegepant hydrochloride, a selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor, has emerged as a significant candidate in the treatment of acute migraine attacks. Developed by Boehringer Ingelheim Pharmaceuticals, olcegepant (also known as BIBN 4096) represents a novel class of medications aimed at alleviating migraine symptoms through the modulation of CGRP signaling pathways.

CGRP is a neuropeptide that plays a crucial role in migraine pathogenesis by promoting vasodilation and neurogenic inflammation. Olcegepant functions by selectively blocking CGRP receptors, thereby inhibiting CGRP-induced vasodilation and reducing the associated pain pathways. This mechanism is particularly relevant in the trigeminovascular system, where CGRP is known to enhance nociceptive transmission.

Key Mechanistic Insights:

  • Receptor Interaction : Olcegepant binds to the CGRP receptor complex, which includes the calcitonin receptor-like receptor (CALCRL) and receptor activity modifying protein 1 (RAMP1) .
  • Signal Modulation : In animal studies, olcegepant has been shown to significantly inhibit neuronal firing in response to CGRP stimulation, indicating its effectiveness in modulating pain transmission .

Efficacy in Clinical Trials

Olcegepant's efficacy has been evaluated in various clinical trials, particularly focusing on its ability to reduce headache severity and improve patient outcomes in acute migraine episodes.

Clinical Findings:

  • In a phase II clinical trial, olcegepant demonstrated a reduction in headache severity in approximately 60% of participants .
  • A network meta-analysis involving 8,174 patients indicated that olcegepant had an odds ratio (OR) of 4.09 for achieving pain relief within two hours post-treatment compared to placebo .

Comparative Efficacy

In comparison with other migraine treatments such as triptans and other CGRP antagonists, olcegepant has shown superior efficacy without the vasoconstrictive side effects commonly associated with triptans.

TreatmentOdds Ratio (2-hour Pain-Free Rate)Adverse Events Risk
Olcegepant4.09Moderate
Ubrogepant2.11Low
Triptans0.82High

Safety Profile

The safety profile of olcegepant has been generally favorable. Clinical trials reported only mild-to-moderate transient adverse events with no significant cardiovascular effects noted . However, some studies have raised concerns regarding its potential impact on cerebral ischemia, particularly at higher doses .

Case Study Insights:

  • In rodent models, olcegepant was found to increase infarct risk after induced ischemia, suggesting that while effective for migraine treatment, caution is warranted regarding its use in patients with cerebrovascular conditions .

Research Findings

Recent studies have further elucidated the biological activity of olcegepant:

  • In Vitro Studies : Olcegepant exhibited significant antagonistic effects on CGRP-induced signaling pathways in trigeminal ganglia neurons, highlighting its potential role in modulating pain-related pathways .
  • Comparative Potency : In experimental setups, olcegepant was found to be tenfold more potent than rimegepant in inhibiting CGRP-induced relaxations in vascular tissues .
  • Long-term Efficacy Concerns : Despite its promising efficacy, research on olcegepant has been discontinued due to concerns regarding its molecular weight and limited ability to penetrate the central nervous system effectively .

Q & A

Q. What experimental methodologies are recommended for characterizing Olcegepant hydrochloride’s receptor selectivity and binding affinity?

Competitive radioligand binding assays are the gold standard for determining binding affinity (Ki) and selectivity for the CGRP1 receptor. Use cell membranes expressing human CGRP receptors and compare displacement curves with labeled CGRP (e.g., ¹²⁵I-CGRP). Validate selectivity by testing against related receptors (e.g., adrenomedullin receptors). Include positive controls like BIBN4096BS (the parent compound) and ensure assays are performed in triplicate to minimize variability .

Q. How can researchers ensure accurate solubility and stability of this compound in aqueous solutions for in vitro studies?

this compound is highly soluble in water (≥66.66 mg/mL at room temperature). For stability, prepare fresh solutions in deionized water or PBS (pH 7.4) and avoid prolonged storage (>24 hours). Use HPLC or mass spectrometry to confirm compound integrity post-reconstitution. For long-term storage, lyophilize aliquots and store at -80°C under inert gas .

Q. What in vivo models are suitable for evaluating Olcegepant’s efficacy in migraine-related cortical spreading depression (CSD)?

The rat KCl-induced CSD model is widely used. Continuous KCl stimulation on the cortical surface induces repetitive CSD waves. Administer Olcegepant intravenously (dose range: 0.1–1 mg/kg) and measure changes in CSD frequency and vasoconstriction dynamics using electrocorticography and laser Doppler flowmetry. Include vehicle-treated controls and blinded experimenters to reduce bias .

Advanced Research Questions

Q. How can conflicting data on Olcegepant’s vascular effects (vasoconstriction vs. no baseline effect) be reconciled in experimental designs?

Discrepancies may arise from differences in species (human vs. rodent receptors), dose regimens, or measurement techniques. To address this:

  • Use transgenic mice expressing human CGRP receptors to standardize receptor pharmacology.
  • Employ high-resolution intravital microscopy to capture real-time vascular responses.
  • Compare acute vs. chronic dosing effects to identify adaptive mechanisms .

Q. What strategies optimize Olcegepant’s blood-brain barrier (BBB) penetration for CNS-targeted studies?

Olcegepant has limited BBB permeability due to its high molecular weight (906.11 g/mol) and polarity. To enhance delivery:

  • Co-administer with BBB permeabilizers (e.g., mannitol) in rodent models.
  • Use nanocarriers functionalized with transferrin or insulin receptors to exploit receptor-mediated transcytosis.
  • Validate brain uptake via LC-MS/MS quantification of Olcegepant in cerebrospinal fluid post-administration .

Q. How can researchers investigate Olcegepant’s off-target interactions with T-cell signaling pathways?

Perform phosphoproteomic profiling using SILAC (stable isotope labeling by amino acids in cell culture) in primary T-cells. Stimulate cells with IL-7 or TCR agonists, treat with Olcegepant (1–10 µM), and identify differentially phosphorylated proteins (e.g., CYTIP at Thr280). Validate findings with co-immunoprecipitation and confocal microscopy to visualize TCR/LFA-1 co-clustering .

Q. What statistical approaches are critical for analyzing dose-response relationships in Olcegepant’s receptor antagonism studies?

Use nonlinear regression models (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ and Hill coefficients. For in vivo data, apply mixed-effects models to account for inter-animal variability. Include confidence intervals for potency metrics and perform power analysis to determine sample sizes a priori .

Methodological Best Practices

  • Contradiction Resolution : Cross-validate findings using orthogonal assays (e.g., functional cAMP assays alongside binding studies) .
  • Data Reproducibility : Adhere to ARRIVE guidelines for in vivo experiments and deposit raw data in repositories like Figshare or Zenodo .
  • Safety Protocols : Use nitrile gloves and respiratory filters when handling powdered Olcegepant, as no specific safety data are available .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olcegepant hydrochloride
Reactant of Route 2
Reactant of Route 2
Olcegepant hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.